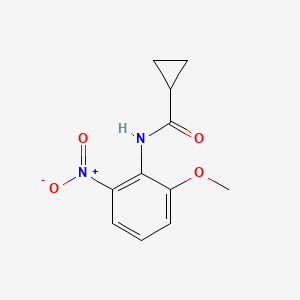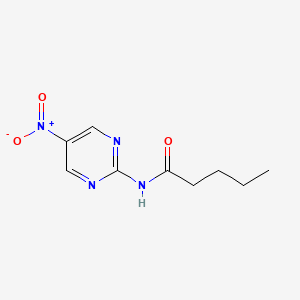
Octadecanedioic acid, 1-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanedioic acid, 1-(phenylmethyl) ester is an organic compound that belongs to the class of esters It is derived from octadecanedioic acid, a long-chain dicarboxylic acid, and benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecanedioic acid, 1-(phenylmethyl) ester can be synthesized through the esterification of octadecanedioic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to a temperature that allows the reactants to combine and form the ester.
The general reaction can be represented as follows:
Octadecanedioic acid+Benzyl alcoholCatalystMono-benzyl octadecandioate+Water
Industrial Production Methods
In an industrial setting, the production of mono-benzyl octadecandioate may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Octadecanedioic acid, 1-(phenylmethyl) ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Octadecanedioic acid and benzyl alcohol.
Reduction: Octadecanediol and benzyl alcohol.
Substitution: Various substituted benzyl esters depending on the nucleophile used.
Scientific Research Applications
Octadecanedioic acid, 1-(phenylmethyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of mono-benzyl octadecandioate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes. The ester group can undergo hydrolysis to release octadecanedioic acid and benzyl alcohol, which may further participate in metabolic pathways.
Comparison with Similar Compounds
Octadecanedioic acid, 1-(phenylmethyl) ester can be compared with other similar compounds, such as:
Mono-benzyl hexadecanedioate: Similar structure but with a shorter carbon chain.
Mono-benzyl dodecanedioate: Another ester with a shorter carbon chain.
Mono-benzyl eicosandioate: Similar structure but with a longer carbon chain.
Uniqueness
This compound is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its applications and reactivity may differ from those of shorter or longer chain esters, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C25H39O4- |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
18-oxo-18-phenylmethoxyoctadecanoate |
InChI |
InChI=1S/C25H40O4/c26-24(27)20-16-11-9-7-5-3-1-2-4-6-8-10-12-17-21-25(28)29-22-23-18-14-13-15-19-23/h13-15,18-19H,1-12,16-17,20-22H2,(H,26,27)/p-1 |
InChI Key |
XVVPERDGHHTWJI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-amino-7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8403973.png)









![3-Fluoro-6-methoxy-[1.5]naphthyridine-4-carbaldehyde](/img/structure/B8404039.png)

![N-(5-Ethynylbicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide](/img/structure/B8404052.png)
![N-methyl-N-(piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B8404063.png)
